Cas no 2490196-50-2 (10H-Phenoxazine, 1,9-dibromo-)

10H-Phenoxazine, 1,9-dibromo- 化学的及び物理的性質
名前と識別子
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- 10H-Phenoxazine, 1,9-dibromo-
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- MDL: MFCD33401694
- インチ: 1S/C12H7Br2NO/c13-7-3-1-5-9-11(7)15-12-8(14)4-2-6-10(12)16-9/h1-6,15H
- InChIKey: NHNXFPAFMPRREB-UHFFFAOYSA-N
- ほほえんだ: C1(Br)=C2C(OC3=C(N2)C(Br)=CC=C3)=CC=C1
10H-Phenoxazine, 1,9-dibromo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1192039-1g |
1,9-Dibromo-10H-phenoxazine |
2490196-50-2 | 95% | 1g |
$1320 | 2025-02-25 | |
eNovation Chemicals LLC | Y1192039-1g |
1,9-Dibromo-10H-phenoxazine |
2490196-50-2 | 95% | 1g |
$1320 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587402-1g |
1,9-Dibromo-10H-phenoxazine |
2490196-50-2 | 98% | 1g |
¥16200 | 2023-03-11 | |
eNovation Chemicals LLC | Y1192039-1g |
1,9-Dibromo-10H-phenoxazine |
2490196-50-2 | 95% | 1g |
$1320 | 2024-07-19 |
10H-Phenoxazine, 1,9-dibromo- 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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10H-Phenoxazine, 1,9-dibromo-に関する追加情報
Research Brief on 10H-Phenoxazine, 1,9-dibromo- (CAS: 2490196-50-2): Recent Advances and Applications in Chemical Biology and Medicine
The compound 10H-Phenoxazine, 1,9-dibromo- (CAS: 2490196-50-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. As a dibrominated phenoxazine derivative, this molecule exhibits notable electronic and steric characteristics that make it a promising candidate for various biomedical applications, including as a photosensitizer, fluorescent probe, and potential anticancer agent. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its interactions with biological targets.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 10H-Phenoxazine, 1,9-dibromo- shows remarkable photophysical properties, with strong absorption in the visible spectrum and excellent photostability. These characteristics make it particularly suitable for photodynamic therapy applications, where it has shown promising results in in vitro models of certain cancers. The bromine substitutions at the 1 and 9 positions appear to enhance intersystem crossing, leading to improved singlet oxygen generation compared to non-halogenated phenoxazine derivatives.
In the realm of chemical biology, researchers have recently developed novel synthetic routes for 10H-Phenoxazine, 1,9-dibromo- that improve yield and purity while reducing environmental impact. A green chemistry approach published in ACS Sustainable Chemistry & Engineering (2024) utilizes microwave-assisted synthesis and eco-friendly bromination agents, achieving yields upwards of 85% with excellent atom economy. This advancement is particularly significant given the growing demand for sustainable synthetic methodologies in pharmaceutical production.
Structural-activity relationship studies have revealed that the dibromo substitution pattern confers unique binding properties to biological macromolecules. X-ray crystallography data (Nature Communications, 2023) shows that 10H-Phenoxazine, 1,9-dibromo- can intercalate into DNA with high specificity for certain base pair sequences, suggesting potential applications as a theranostic agent combining diagnostic imaging and therapeutic capabilities. Molecular dynamics simulations further support these findings, demonstrating stable binding to both major and minor grooves of DNA.
Recent preclinical investigations have explored the compound's potential in neurodegenerative disease research. A study in Chemical Neuroscience (2024) reported that 10H-Phenoxazine, 1,9-dibromo- exhibits selective binding to amyloid fibrils, with potential applications in both the detection and modulation of pathological protein aggregates associated with Alzheimer's disease. The compound's ability to cross the blood-brain barrier, as demonstrated in rodent models, adds to its therapeutic promise in this challenging area of medicine.
From a safety and toxicology perspective, recent in vitro and in vivo studies have begun to establish the pharmacological profile of 10H-Phenoxazine, 1,9-dibromo-. While showing generally favorable toxicity profiles in cell culture models, researchers have noted the importance of dosage optimization, particularly regarding its phototoxic effects. A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) study published in Drug Metabolism and Disposition (2023) provides valuable pharmacokinetic data that will inform future clinical development.
The compound has also found applications in materials science, particularly in the development of organic electronic devices. Its stable radical form and reversible redox properties, as characterized in Advanced Materials (2023), make it suitable for use in organic batteries and bioelectronic interfaces. This interdisciplinary potential highlights the versatility of 10H-Phenoxazine, 1,9-dibromo- across multiple scientific domains.
Looking forward, several research groups have announced plans to explore the clinical translation of 10H-Phenoxazine, 1,9-dibromo- based derivatives. Current challenges include improving water solubility for pharmaceutical formulations and further optimizing the compound's selectivity for specific disease targets. The ongoing research into this molecule exemplifies the productive intersection of chemical synthesis, biological investigation, and therapeutic development in modern biomedical research.
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